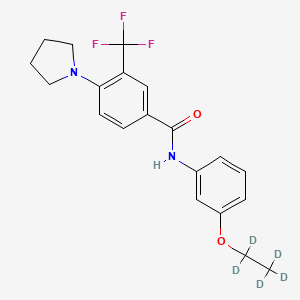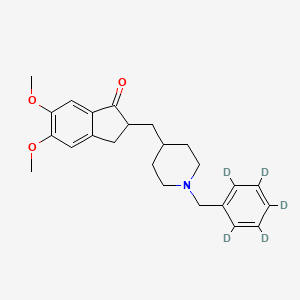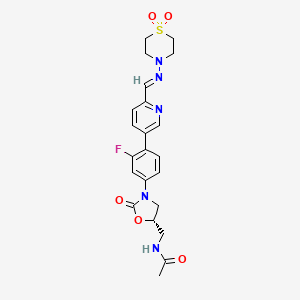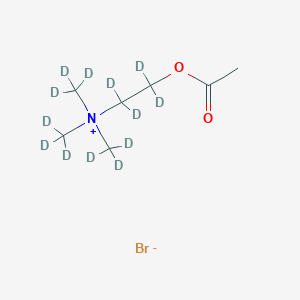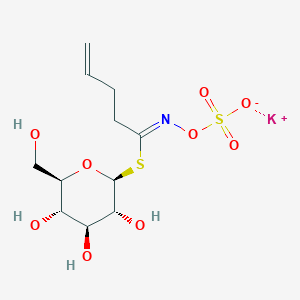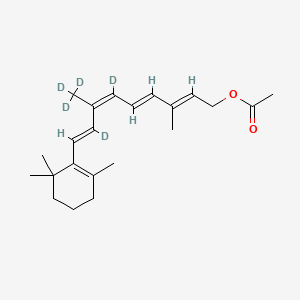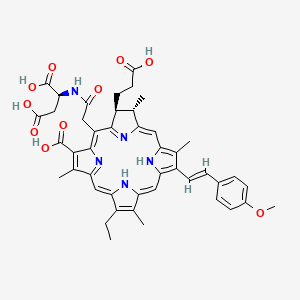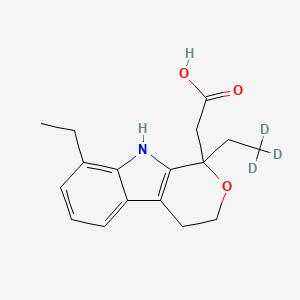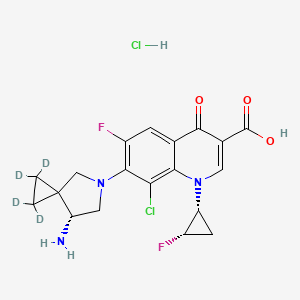
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) is a deuterated form of Sitafloxacin, a potent fluoroquinolone antibiotic. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Sitafloxacin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of Sitafloxacin can also lead to the formation of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride).
Industrial Production Methods
Industrial production of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Understanding the interaction of the drug with biological systems.
Industrial Applications: Used in the development of new antibiotics and studying drug resistance mechanisms.
作用机制
The mechanism of action of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
相似化合物的比较
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Ciprofloxacin: Widely used in the treatment of various bacterial infections.
Uniqueness
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in pharmacokinetic studies. The deuterium atoms also make it a valuable tool in studying drug metabolism and resistance mechanisms.
属性
分子式 |
C19H19Cl2F2N3O3 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC 名称 |
7-[(4R)-4-amino-1,1,2,2-tetradeuterio-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13-;/m0./s1/i1D2,2D2; |
InChI 键 |
RAVWIGVZRVPBHN-NTILZFIRSA-N |
手性 SMILES |
[2H]C1(C(C12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F)([2H])[2H])[2H].Cl |
规范 SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




